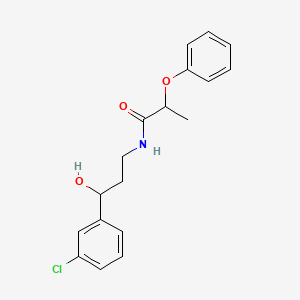

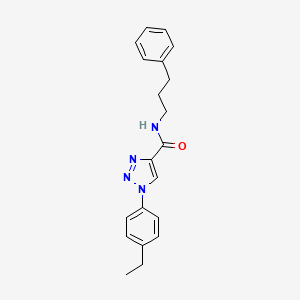

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-phenoxypropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . For instance, N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety were synthesized via four-step reactions . The exact synthesis process for “N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-phenoxypropanamide” would depend on the specific structure and functional groups present in the molecule.Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , or computational methods . The exact structure would depend on the arrangement and bonding of the atoms in the molecule .Chemical Reactions Analysis

The reactivity of these compounds as antioxidants has been studied in a model reaction of initiated oxidation of 1,4-dioxane . The exact chemical reactions involving “N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-phenoxypropanamide” would depend on its specific structure and the conditions under which it is used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques . These might include measurements of solubility, melting point, boiling point, and spectral properties (IR, UV-Vis, NMR, etc.) .科学的研究の応用

Anticonvulsant Activity

The compound has been synthesized as a potential anticonvulsant agent . It was evaluated in acute models of epilepsy, including maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests . The most active substance showed more beneficial ED50 and protective index values than the reference drug—valproic acid .

Antinociceptive Activity

The compound also exhibits antinociceptive (pain-relieving) activity . Since anticonvulsant drugs are often effective in neuropathic pain management, the antinociceptive activity for the promising compounds was investigated in the formalin model of tonic pain .

Interaction with Neuronal Channels

The compound shows affinity for the voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors . The most probable molecular mechanism of action for the most active compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Low Neurotoxic and Hepatotoxic Properties

The compound was tested for its neurotoxic and hepatotoxic properties and showed no significant cytotoxic effect . This makes it a potentially safer alternative to other compounds with similar applications.

Sprout Inhibition in Potatoes

The compound is a derivative of chlorpropham (isopropyl N-3-chlorophenyl carbamate; CIPC), a postharvest-applied sprout inhibitor which is widely used around the globe to prevent sprouting of stored potatoes (Solanum tuberosum L.) . Research has been conducted to reduce the residue of chlorpropham due to marketplace preference for lower pesticide residues in foods .

Potential Use in Pesticide Reduction

Given its structural similarity to chlorpropham, the compound could potentially be used in research aimed at reducing the use of pesticides in food production . This could be particularly relevant in the context of increasing consumer demand for food products with lower levels of agrochemical residues .

作用機序

The mechanism of action for a compound like this would depend on its specific structure and the biological system in which it is used . For example, triazole compounds, which contain two carbon and three nitrogen atoms, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties . For example, carbamate esters, which are chemically similar to amides, are known to be more reactive . They form polymers such as polyurethane resins and are incompatible with strong acids and bases .

特性

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3/c1-13(23-16-8-3-2-4-9-16)18(22)20-11-10-17(21)14-6-5-7-15(19)12-14/h2-9,12-13,17,21H,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSKRPZPOCVRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC(C1=CC(=CC=C1)Cl)O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3003072.png)

![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzotriazole](/img/structure/B3003073.png)

![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pentanamide](/img/structure/B3003079.png)

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B3003081.png)

![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3003091.png)

![2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3003092.png)